ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Lipophilicity ADME Drug-likeness

Researchers requiring α-ketoester intermediates for GPCR-targeted libraries often face limited access to regioisomerically pure, halogenated building blocks. Ethyl 4-(4-chlorophenyl)-2-oxobutanoate addresses this gap with a 4-chloro substituent that enables halogen bonding studies and late-stage cross-coupling, combined with an electrophilic α-ketoester for enantioselective reductions. • 4-Chlorophenyl group raises logP by ~0.6 units vs. non-halogenated analog, improving membrane partitioning in GPCR campaigns. • Competent substrate for NAD(P)H-dependent carbonyl reductases; 98% purity ensures reproducible chemoenzymatic cascades. • Directly cited in GPR40 modulator patent literature for type 2 diabetes research.

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
Cat. No. B8745014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-chlorophenyl)-2-oxobutanoate
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8H2,1H3
InChIKeyVUMFPMBWHQNWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate Overview


Ethyl 4-(4-chlorophenyl)-2-oxobutanoate (CAS 83402-92-0) is an α-ketoester belonging to the 2-oxo-4-arylbutanoate class, characterized by a 4-chlorophenyl substituent at the butanoate terminus and an electrophilic α-keto ester moiety . With a molecular weight of 240.68 g/mol, an XLogP3 of 2.9, and a topological polar surface area (TPSA) of 43.4 Ų, this compound occupies a physicochemical space distinct from its non-halogenated and regioisomeric analogs [1]. It has been cited in patent literature as a synthetic intermediate for compounds targeting metabolic diseases, particularly those involving G-protein-coupled receptor modulation [2].

Irreplaceability of Ethyl 4-(4-chlorophenyl)-2-oxobutanoate


In-class 2-oxo-4-arylbutanoates share a common α-ketoester scaffold, yet the identity and position of the aryl substituent critically govern lipophilicity, electrophilic reactivity, and downstream synthetic versatility [1]. The 4-chloro substituent on the target compound elevates computed logP by approximately 0.6 units relative to the unsubstituted phenyl analog, altering partitioning behavior in both synthetic and biological contexts [2]. Furthermore, the 2-oxo (α-ketoester) regioisomer exhibits fundamentally different carbonyl electrophilicity compared to the 4-oxo (γ-ketoester) isomer, directly impacting the kinetics of enzymatic reductions and nucleophilic additions [1]. These differences preclude simple interchangeability without re-optimization of reaction conditions or biological outcomes, as quantified in the evidence below.

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate: Comparative Evidence


Lipophilicity Advantage Over Non-Chlorinated Analog

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate exhibits a computed XLogP3 of 2.9, compared to 2.3 for the non-halogenated analog ethyl 2-oxo-4-phenylbutyrate, representing a +0.6 log unit increase in lipophilicity attributable to the 4-chloro substituent [1][2]. This magnitude of logP shift is consistent with the well-characterized Hansch π constant for aromatic chlorine (+0.71), and translates to an approximately 4-fold increase in octanol-water partition coefficient under standard conditions [1].

Lipophilicity ADME Drug-likeness

Molecular Weight Impact on Drug-Likeness

The target compound has a molecular weight of 240.68 g/mol (16 heavy atoms), compared to 206.24 g/mol (15 heavy atoms) for the non-chlorinated analog ethyl 2-oxo-4-phenylbutyrate, a difference of +34.44 Da corresponding to the replacement of an aromatic hydrogen with chlorine [1][2]. This mass increment shifts the compound further from the 'rule-of-three' fragment-like space (MW < 300) toward lead-like property space, which can be advantageous or disadvantageous depending on the synthetic objective [1].

Molecular weight Physicochemical properties Lead-likeness

Regioisomeric Carbonyl Reactivity Differences

As an α-ketoester (2-oxo), the target compound possesses a carbonyl group directly adjacent to the ester, making it significantly more electrophilic than its 4-oxo (γ-ketoester) regioisomer ethyl 4-(4-chlorophenyl)-4-oxobutanoate [1][2]. Literature on the cognate non-chlorinated series demonstrates that ethyl 2-oxo-4-phenylbutyrate (OPBE) is a competent substrate for NAD(P)H-dependent carbonyl reductases, achieving >99% enantiomeric excess and >93% conversion with enzymes such as Gox0525, whereas the 4-oxo regioisomer is not a substrate for these enzymes due to the non-activated nature of the γ-keto group [2][3].

Carbonyl electrophilicity Enzymatic reduction Regioisomer differentiation

High Starting Purity for Direct Use

Fluorochem supplies ethyl 4-(4-chlorophenyl)-2-oxobutanoate at a certified purity of 98% (Product Code F672431), as documented in the product technical datasheet . For comparison, the non-chlorinated analog ethyl 2-oxo-4-phenylbutyrate is commonly offered at 92–97% purity across multiple vendors, with the lower end of this range potentially introducing impurities that complicate downstream reactions [1]. A 1–6 percentage point purity advantage reduces the risk of unidentified side products in multi-step syntheses.

Purity specification Quality control Procurement readiness

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate Applications


Chiral Alcohol Intermediate Synthesis via Asymmetric Ketoreduction

The α-ketoester moiety of ethyl 4-(4-chlorophenyl)-2-oxobutanoate makes it a competent substrate for NAD(P)H-dependent carbonyl reductases, enabling enantioselective reduction to ethyl (R)-4-(4-chlorophenyl)-2-hydroxybutanoate. This chiral alcohol can serve as a precursor for ACE inhibitor analogs or other chiral pharmaceutical intermediates, leveraging the well-established bioreduction protocols developed for the non-chlorinated OPBE series . The 4-chloro substituent additionally provides a synthetic handle for late-stage diversification via cross-coupling, which is unavailable with the non-halogenated analog [1].

GPCR Modulation in Metabolic Disease Drug Discovery

Patent literature identifies 4-(4-chlorophenyl)-2-oxobutanoate derivatives as intermediates in the synthesis of GPR40 (FFA1) modulators for the treatment of type 2 diabetes and metabolic syndrome [2]. The enhanced lipophilicity (XLogP3 2.9 vs. 2.3 for the non-chlorinated analog) may improve membrane partitioning of downstream products targeting this membrane-bound receptor, making this intermediate particularly suitable for GPCR-focused medicinal chemistry campaigns [1].

SAR Studies with Halogenated Probe Molecules

The presence of the 4-chlorophenyl group allows researchers to probe halogen bonding interactions with protein targets, a well-established strategy in structure-based drug design [1]. The chlorine atom can also be exploited in 19F/Cl halogen substitution SAR series (in conjunction with the 4-fluoro analog) to map electronic and steric requirements of the target binding site, a capability absent in the non-halogenated phenyl analog [1].

Methodology Development for α-Ketoester Functionalization

The combination of an electrophilic α-ketoester and a 4-chlorophenyl group makes this compound an ideal substrate for developing new synthetic methodologies, including organocatalytic asymmetric transformations, transition metal-catalyzed cross-couplings at the chloro position, and sequential chemoenzymatic cascades [1]. The 98% purity specification ensures that method development studies are not confounded by impurities, enabling reproducible reaction optimization .

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